molecular formula C18H17FN2O4S B2950127 4-acetyl-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide CAS No. 905687-33-4

4-acetyl-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B2950127
CAS No.: 905687-33-4
M. Wt: 376.4
InChI Key: NZBDCRZMOJDERR-UHFFFAOYSA-N
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Description

4-acetyl-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide (CAS Number 896313-48-7) is a chemical compound with a molecular formula of C18H17FN2O4S and a molecular weight of 376.4 g/mol . This benzenesulfonamide derivative features a 1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl moiety, a structural motif present in compounds studied for various biomedical applications . The integration of the sulfonamide group with fluorophenyl and pyrrolidinone rings makes this compound a valuable scaffold in medicinal chemistry research, particularly in the design and synthesis of novel enzyme inhibitors and receptor ligands . Compounds with similar structural features, such as the sulfonamide group, are known to exhibit a range of biological activities and are frequently explored in pharmaceutical development . Researchers can utilize this chemical as a key intermediate or building block in organic synthesis and drug discovery projects. Its structure, characterized by an acetyl-substituted benzene sulfonamide linked to a fluorophenyl-pyrrolidinone group, suggests potential for further chemical modification and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-acetyl-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O4S/c1-12(22)13-2-8-17(9-3-13)26(24,25)20-15-10-18(23)21(11-15)16-6-4-14(19)5-7-16/h2-9,15,20H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBDCRZMOJDERR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-acetyl-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide is a synthetic compound that has gained attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C15H16FN2O3S\text{C}_{15}\text{H}_{16}\text{F}\text{N}_{2}\text{O}_{3}\text{S}

Molecular Characteristics

PropertyValue
Molecular Weight348.4 g/mol
IUPAC NameThis compound
CAS Number894021-05-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in inflammatory responses and cancer pathways. The presence of the 4-fluorophenyl group enhances its lipophilicity, potentially increasing its bioavailability and receptor affinity.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that it can induce apoptosis in various cancer cell lines, including breast (MDA-MB-231) and prostate (PC3) cancer cells. For instance, treatment with concentrations ranging from 30 µM to 300 µM resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Anti-inflammatory Activity

The compound has also shown promise as an anti-inflammatory agent. In vivo models of inflammation revealed that it significantly reduced markers such as TNF-alpha and IL-6, suggesting its potential utility in treating inflammatory diseases .

Antioxidant Activity

In addition to anticancer and anti-inflammatory effects, the compound exhibits antioxidant properties. Using the DPPH assay, it demonstrated a notable inhibition rate, indicating its ability to scavenge free radicals .

Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of this compound against several cancer cell lines, results showed that at a concentration of 100 µM, it reduced cell viability by over 60% in MDA-MB-231 cells after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects where mice were treated with the compound prior to inducing inflammation. Results indicated a significant reduction in paw edema and inflammatory cytokines compared to control groups .

Summary of Biological Activities

Activity TypeAssay TypeConcentration (µM)Effect (%)
AnticancerCell Viability10060% reduction
Anti-inflammatoryEdema MeasurementN/ASignificant reduction
AntioxidantDPPH AssayN/ANotable inhibition

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following comparison focuses on structural analogs from the evidence, emphasizing substituent variations, synthesis methods, and physicochemical properties.

Structural Analogues and Substituent Variations
Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Evidence Source
4-Acetyl-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide (Target Compound) - 4-Fluorophenyl on pyrrolidinone
- Acetylated benzenesulfonamide
Not Provided Not Provided N/A
4-Acetyl-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide - 3-Fluorophenyl substitution (vs. 4-F in target) Not Provided Not Provided
N-(2-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6k) - Bis(4-fluorophenyl)methyl group
- Extended sulfonamide chain
C₃₂H₃₁F₂N₅O₅S₂ 699.75
4-(3-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide - 4-Ethoxyphenyl on pyrrolidinone
- Ureido linker vs. acetyl group
C₂₀H₂₀F₃N₃O₄ 418.5

Key Observations :

  • Fluorophenyl Position : The target compound’s 4-fluorophenyl group (vs. 3-fluoro in ) may influence electronic properties and binding affinity in biological targets.
  • Substituent Flexibility : Analogs like 6k (from ) incorporate bulkier bis(4-fluorophenyl)methyl groups, which may enhance lipophilicity but reduce solubility.

Key Observations :

  • Yield Variability : The 28% yield in highlights challenges in synthesizing complex fluorinated sulfonamides, likely due to steric hindrance or purification difficulties.
  • Melting Points : The broad range (132–230°C) for analogs in suggests significant variability in crystallinity based on substituent bulk.
  • Analytical Techniques : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are standard for structural validation .
Computational and Crystallographic Insights
  • SHELX Software : Widely used for small-molecule crystallography (e.g., analogs in ), SHELX enables precise determination of bond lengths and angles, critical for comparing sulfonamide conformations .
  • Missing Data : The target compound lacks reported crystallographic or computational data, limiting direct comparisons.

Q & A

Q. What are the key functional groups in 4-acetyl-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide, and how do they influence its chemical reactivity?

The compound contains four critical functional groups:

  • Acetyl group : Enhances electron-withdrawing effects, potentially stabilizing intermediates during reactions.
  • Sulfonamide moiety : Participates in hydrogen bonding and may influence solubility and bioactivity .
  • 4-Fluorophenyl group : Introduces steric hindrance and modulates electronic properties via the fluorine atom’s electronegativity .
  • 5-Oxopyrrolidin-3-yl ring : A lactam structure that may contribute to conformational rigidity and influence pharmacokinetics . Methodological studies on analogous sulfonamides suggest these groups collectively affect reaction pathways, solubility, and biological target interactions .

Q. What synthetic routes are commonly employed for preparing this compound?

Synthesis typically involves multi-step organic reactions:

  • Step 1 : Condensation of 4-fluorophenylamine with a pyrrolidinone precursor to form the 1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl scaffold .
  • Step 2 : Sulfonylation using 4-acetylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonamide group .
  • Step 3 : Purification via column chromatography or recrystallization, with analytical validation by HPLC or NMR .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • NMR spectroscopy : 1H/13C NMR confirms structural integrity, with fluorophenyl protons resonating at δ ~7.2–7.6 ppm and pyrrolidinone carbonyls at ~170–175 ppm .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C19H18FN2O4S: ~393.09 Da).
  • X-ray crystallography : Resolves stereochemical details using software like APEX2 and SAINT for data collection .

Advanced Research Questions

Q. How can computational quantum chemical calculations optimize the synthesis of this compound?

Quantum mechanical methods (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For example:

  • Reaction path searches : Identify energetically favorable pathways for key steps like sulfonylation or cyclization .
  • Solvent effect modeling : COSMO-RS simulations optimize solvent selection for yield improvement . ICReDD’s integrated computational-experimental workflows demonstrate a 30–50% reduction in optimization time for similar sulfonamides .

Q. What experimental design (DoE) strategies are effective for optimizing reaction conditions?

  • Factorial design : Screen variables (temperature, catalyst loading, solvent ratio) to identify critical parameters. For example, a 23 factorial design can resolve interactions between temperature and reagent stoichiometry .
  • Response Surface Methodology (RSM) : Models nonlinear relationships, enabling precise control over yield and purity . Case studies on sulfonamide synthesis show DoE reduces required experiments by 40% while maintaining robustness .

Q. How do structural modifications of the pyrrolidinone ring impact biological activity?

  • Ring substitution : Introducing methyl groups at the 3-position (as in ) increases metabolic stability but may reduce solubility.
  • Lactam vs. lactim tautomerism : Computational docking studies (e.g., AutoDock Vina) reveal tautomeric states affect binding affinity to enzymatic targets like carbonic anhydrase . Comparative assays using analogs (e.g., 5-oxo vs. 5-thiopyrrolidinone derivatives) are recommended to isolate structure-activity relationships .

Q. How should researchers resolve contradictions in reported biological activities across studies?

  • Standardized assays : Use consistent protocols (e.g., fixed IC50 measurement conditions) to minimize variability .
  • Purity validation : Employ LC-MS to confirm >95% purity, as impurities (e.g., unreacted sulfonyl chloride) may skew bioactivity results .
  • Structural verification : Single-crystal X-ray diffraction ensures correct stereochemistry, addressing discrepancies from racemic mixtures .

Methodological Challenges and Solutions

Q. What strategies mitigate challenges in isolating intermediates during synthesis?

  • Precipitation techniques : Adjust solvent polarity (e.g., water addition to DMF solutions) to isolate sulfonamide intermediates .
  • Membrane filtration : Nanofiltration (MWCO 500 Da) removes low-molecular-weight byproducts .

Q. How can researchers validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H2O2) conditions, followed by HPLC monitoring .
  • Accelerated stability testing : Store at 40°C/75% RH for 4 weeks to simulate long-term stability .

Q. What advanced separation technologies are suitable for purifying this compound?

  • Chiral chromatography : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IC) if asymmetric synthesis is incomplete .
  • Countercurrent chromatography (CCC) : Achieve high recovery rates (>90%) for polar sulfonamide derivatives .

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